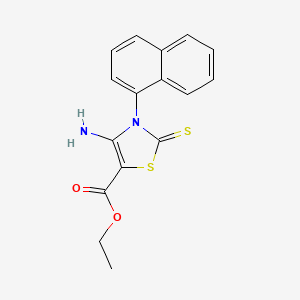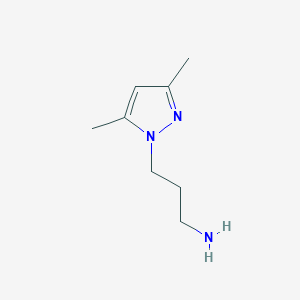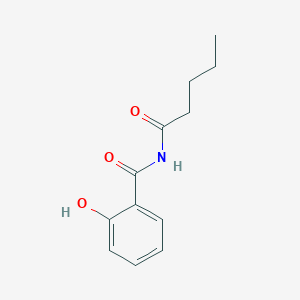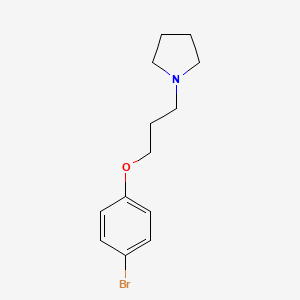
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
説明
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid, also known as 5-MPCA, is a synthetic compound derived from the parent compound pyrazole. It is a versatile compound that is used in a variety of scientific research applications due to its unique properties. 5-MPCA has been used extensively in the fields of biochemistry, physiology, and pharmacology due to its ability to act as a ligand and its ability to bind to various proteins. In
科学的研究の応用
Pharmacophore for ALOX15 Inhibition
This compound has been studied for its potential as a pharmacophore for the substrate-selective inhibition of ALOX15, an enzyme involved in lipid peroxidation. ALOX15 plays a variable role in different cancer and inflammation models, making it a target for pharmacological research. The 5-(4-Methoxyphenyl)-1H-pyrazole moiety could represent a common pharmacophore critical for allosteric inhibition of this enzyme .
Anti-inflammatory Applications
Due to its interaction with ALOX15, 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid may have anti-inflammatory properties. By inhibiting the production of pro-inflammatory mediators derived from linoleic acid and arachidonic acid, it could be beneficial in treating conditions associated with chronic inflammation .
Cancer Research
The compound’s ability to modulate ALOX15 activity suggests potential applications in cancer research. ALOX15 metabolites have been implicated in the progression of certain cancers, and the modulation of this pathway could lead to new therapeutic strategies .
Lipid Peroxidation Studies
As a potential inhibitor of lipid peroxidizing enzymes, 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid can be used in studies investigating the mechanisms of lipid peroxidation, a process that contributes to various diseases, including neurodegenerative disorders .
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for the creation of various heterocyclic compounds. Its structure allows for the synthesis of derivatives with potential medicinal applications .
Heterocyclic Compound Synthesis
The pyrazole ring present in 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a versatile moiety in the synthesis of heterocycles, which are prominent in pharmaceuticals and agrochemicals .
Enzyme Model Studies
In silico docking studies and molecular dynamics simulations have utilized derivatives of this compound to model enzyme-inhibitor interactions. This aids in understanding how chemical modifications can alter enzyme functionality .
Bioactive Lipid Research
The compound’s interaction with enzymes like ALOX15, which are involved in the metabolism of bioactive lipids, makes it relevant for research into lipid signaling pathways and their role in health and disease .
特性
IUPAC Name |
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPBROOEIJLIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949823 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
CAS RN |
27069-16-5 | |
| Record name | 5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40949823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the nucleophilic substitution of bromide with [18F]fluoride in the 4-bromopyrazole ring significant for developing PET radiotracers?
A1: Positron Emission Tomography (PET) relies on the detection of positrons emitted by radiotracers to visualize and quantify biological processes in vivo. [] Fluorine-18 ([18F]) is a commonly used radioisotope for PET imaging due to its favorable properties, including a relatively short half-life (109.8 minutes) and low positron energy, which allows for high-resolution images. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)








![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)
